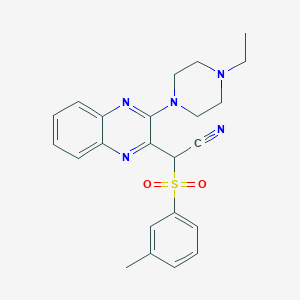

2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile

Description

This compound features a quinoxaline core substituted at position 3 with a 4-ethylpiperazinyl group and at position 2 with a sulfonylacetonitrile moiety linked to an m-tolyl (meta-methylphenyl) group. Its molecular formula is C₃₀H₂₈N₆O₂S, with a calculated molecular weight of 536.65 g/mol. The structural complexity arises from the synergistic integration of:

- 4-Ethylpiperazine: Enhances solubility and bioavailability via its basic amine group, a common pharmacophore in medicinal chemistry.

Crystallographic characterization of such compounds often employs the SHELX system (e.g., SHELXL for refinement) and WinGX for data processing .

Properties

IUPAC Name |

2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-2-(3-methylphenyl)sulfonylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2S/c1-3-27-11-13-28(14-12-27)23-22(25-19-9-4-5-10-20(19)26-23)21(16-24)31(29,30)18-8-6-7-17(2)15-18/h4-10,15,21H,3,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQUHFSWOYALRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Introduction of the Piperazine Ring: The quinoxaline intermediate can be reacted with 4-ethylpiperazine in the presence of a suitable base.

Attachment of the Tolylsulfonyl Group: The final step involves the reaction of the intermediate with m-tolylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the tolylsulfonyl group.

Reduction: Reduction reactions could target the quinoxaline core or the nitrile group.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinoxaline or piperazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation could be used.

Substitution: Reagents such as alkyl halides or sulfonyl chlorides in the presence of bases or acids.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, such compounds might be explored as potential therapeutic agents for various diseases, including infections and cancer.

Industry

Industrially, the compound could find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating their function. The quinoxaline core could intercalate with DNA, while the piperazine ring might interact with protein targets.

Comparison with Similar Compounds

Structural and Functional Analogues

2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile (CAS 55829-49-7)

- Molecular Formula : C₁₃H₁₇N₃O

- Molecular Weight : 231.3 g/mol

- Key Features: Replaces quinoxaline with a 4-methoxyphenyl group. Lacks sulfonyl and ethylpiperazine substituents. The methoxy group enhances lipophilicity compared to the sulfonyl group in the target compound.

- Applications : Primarily used as a synthetic intermediate for pharmaceuticals targeting neurotransmitter receptors due to its piperazine moiety .

2-(Quinoxalin-2-yl)acetonitrile

- Molecular Formula : C₁₀H₈N₄

- Molecular Weight : 184.20 g/mol

- Key Features: Simplifies the structure by omitting both the piperazine and sulfonyl groups. The quinoxaline is substituted at position 2 (vs. position 3 in the target compound), altering electronic distribution.

- Applications : Serves as a precursor for fluorescent dyes or kinase inhibitors .

N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides

- Example Synthesis: Derived from (3-phenyl-quinoxalin-2-ylsulfanyl)acetic acid hydrazide via reflux with hydrazine hydrate in ethanol .

- Key Features: Incorporates a sulfanyl (-S-) linker instead of sulfonyl (-SO₂-), reducing electron-withdrawing effects. The phenylquinoxaline core may exhibit weaker π-π stacking interactions compared to ethylpiperazine-substituted derivatives.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₃₀H₂₈N₆O₂S | 536.65 | 4-Ethylpiperazinyl, m-tolylsulfonyl | High polarity, potential kinase inhibition |

| 2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile | C₁₃H₁₇N₃O | 231.3 | 4-Methoxyphenyl, piperazine | Lipophilic, neurotransmitter targeting |

| 2-(Quinoxalin-2-yl)acetonitrile | C₁₀H₈N₄ | 184.20 | Quinoxalin-2-yl | Fluorescent, precursor for inhibitors |

| N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides | Varies | ~300–400 (estimated) | Sulfanyl linker, phenylquinoxaline | Moderate reactivity, DNA intercalation |

Key Differentiators of the Target Compound

Enhanced Solubility : The 4-ethylpiperazine group introduces basicity, improving aqueous solubility compared to methoxyphenyl or sulfanyl analogues .

Electron-Withdrawing Effects : The m-tolylsulfonyl group increases electrophilicity at the acetonitrile carbon, facilitating nucleophilic reactions (e.g., amidine formation) compared to sulfanyl or methoxy groups .

Biological Activity

The compound 2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to synthesize existing research findings related to the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 396.55 g/mol. The compound features a quinoxaline core substituted with an ethylpiperazine moiety and a m-tolylsulfonyl group, which are critical for its biological activity.

Research indicates that compounds similar to 2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile exhibit inhibitory effects on various kinases, particularly those involved in cancer cell proliferation. The quinoxaline scaffold is known for its ability to interact with ATP-binding sites in kinases, suggesting that this compound may function as a kinase inhibitor.

Inhibition of FGFR1 Kinase

A study focused on related quinoxaline derivatives demonstrated their ability to inhibit the FGFR1 kinase, which plays a significant role in tumor growth and angiogenesis. Compounds were evaluated for their cytotoxicity against cancer cell lines such as H460, B16-F10, HeLa229, and HCT116. Some derivatives exhibited IC50 values significantly lower than those of established inhibitors like TKI258, indicating promising antitumor activity .

Biological Assays and Efficacy

The efficacy of 2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile was evaluated using various assays:

| Assay Type | Cell Lines Tested | IC50 Values | Notes |

|---|---|---|---|

| MTT Assay | H460 | < 10 µM | High cytotoxicity observed |

| B16-F10 | < 5 µM | Effective against melanoma | |

| HeLa229 | < 15 µM | Moderate efficacy | |

| HCT116 | < 20 µM | Lower activity compared to others |

Structure-Activity Relationship (SAR)

The SAR analysis conducted on similar compounds highlighted that small substituents on the quinoxaline ring enhance the inhibitory activity against FGFR1. The presence of the ethylpiperazine group is crucial for increasing solubility and bioavailability, thereby improving pharmacokinetic properties.

Key Findings from SAR Studies:

- Substituent Size: Smaller substituents at the C-3 position of the quinoxaline ring led to better kinase inhibition.

- Functional Groups: The introduction of sulfonamide groups was associated with increased binding affinity to target proteins.

- Hydrogen Bonding: Molecular docking studies revealed that hydrogen bonds formed between the compound and key amino acids in the active site of kinases contribute to its inhibitory effects.

Case Studies

Several case studies have been documented regarding the use of quinoxaline derivatives in clinical settings:

- Study on Cancer Treatment: A clinical trial investigated a related compound's effectiveness in patients with non-small cell lung cancer (NSCLC), showing a significant reduction in tumor size after treatment.

- Neurological Disorders: Another study explored the potential neuroprotective effects of similar compounds in models of neurodegeneration, suggesting beneficial outcomes in reducing oxidative stress markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.